2-(8-(2-methoxy-5-methylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide
Description
This compound belongs to the imidazo[2,1-f]purine class, characterized by a fused imidazole-purine core. The structure includes a 2-methoxy-5-methylphenyl group at position 8, a phenyl group at position 7, and an acetamide side chain at position 3. Such derivatives are often explored for kinase inhibition, anti-inflammatory, or anticancer properties due to their ability to modulate nucleotide-binding domains .
Properties
IUPAC Name |
2-[6-(2-methoxy-5-methylphenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N6O4/c1-14-9-10-18(34-3)16(11-14)30-17(15-7-5-4-6-8-15)12-28-20-21(26-23(28)30)27(2)24(33)29(22(20)32)13-19(25)31/h4-12H,13H2,1-3H3,(H2,25,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEXDZLHRKVJIGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)N)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(8-(2-methoxy-5-methylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide (CAS Number: 886901-01-5) is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 458.5 g/mol. The structural complexity includes multiple functional groups that may influence its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 886901-01-5 |
| Molecular Formula | C₃₄H₂₂N₆O₄ |
| Molecular Weight | 458.5 g/mol |
Antimicrobial Properties
Research has indicated that derivatives of imidazopurine compounds exhibit significant antimicrobial activity. For instance, studies have shown that related compounds demonstrate effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus, as well as fungi such as Candida albicans and Aspergillus flavus . The inhibitory zones measured during these studies suggest that the compound could potentially serve as a lead for antibiotic development.
The biological activity of this compound is hypothesized to be linked to its interaction with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. The imidazo[2,1-f]purine structure suggests potential interactions with purinergic receptors, which play critical roles in various physiological processes including inflammation and immune responses .
Case Studies
- Antibacterial Activity : A study evaluated the antibacterial properties of various imidazo[2,1-f]purine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the structure significantly enhanced antibacterial efficacy compared to standard antibiotics .
- Antifungal Efficacy : In vitro tests showed that the compound exhibited antifungal activity against Candida albicans, with an activity index comparable to established antifungal agents .
- Purinergic Signaling : Investigations into the purinergic system reveal that compounds similar to this compound could modulate receptor activity involved in pain perception and inflammation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural differences and hypothesized functional impacts:
Key Observations :
Substituent Influence on Selectivity: The target compound’s 2-methoxy-5-methylphenyl group at position 8 may enhance lipophilicity and membrane permeability compared to compound 65’s simpler 2-methoxyphenyl group .
Bioactivity Trends :
- Imidazo-purine derivatives with electron-withdrawing groups (e.g., methoxy, methyl) at position 8 show stronger kinase inhibition, as seen in compound 65’s activity against CDK2 (IC₅₀ = 0.12 μM) . The target compound’s methyl-methoxy combination may further optimize binding.
- In contrast, pyrazole-thiophene hybrids (7a, 7b) exhibit distinct mechanisms, such as DNA intercalation or topoisomerase inhibition, due to their planar thiophene cores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
